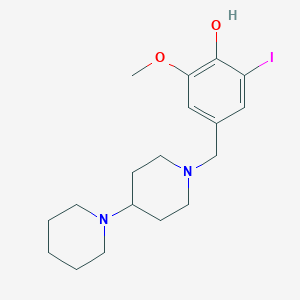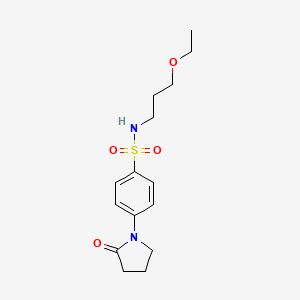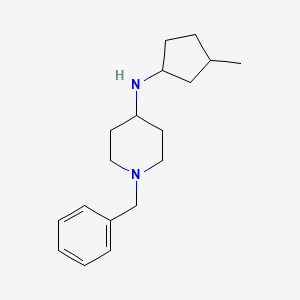
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol, also known as BU99006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BU99006 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
Mecanismo De Acción
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic system, which is involved in reward, motivation, and addiction. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse, which can lead to a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound has also been shown to reduce the expression of c-fos, a marker of neuronal activation, in the nucleus accumbens and other brain regions involved in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in addiction and other neuropsychiatric disorders. However, one of the limitations of this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the development of analogs of this compound with improved pharmacological properties. Finally, there is a need for further research on the potential therapeutic applications of this compound, including its use in the treatment of addiction and other neuropsychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other neuropsychiatric disorders. This compound has been shown to have a number of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. There are a number of future directions for research on this compound, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol involves several steps. The first step is the reaction of 2-iodo-4-methoxyphenol with N-Boc-1,4-diaminobutane to form 4-(2-aminoethyl)-2-iodo-6-methoxyphenol. The second step involves the deprotection of the Boc group using trifluoroacetic acid to form this compound (this compound). The yield of this compound is typically around 30-40%.
Aplicaciones Científicas De Investigación
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other neuropsychiatric disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. It has also been shown to reduce alcohol consumption in rats.
Propiedades
IUPAC Name |
2-iodo-6-methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27IN2O2/c1-23-17-12-14(11-16(19)18(17)22)13-20-9-5-15(6-10-20)21-7-3-2-4-8-21/h11-12,15,22H,2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVOURUAJJXQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)N3CCCCC3)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5022599.png)


![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5022648.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5022660.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)
![2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B5022673.png)
![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)
